2,5-Hexanedione

Beschreibung

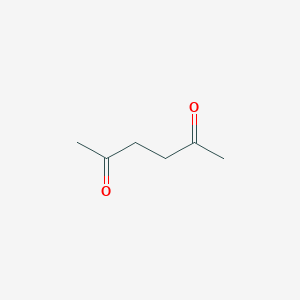

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVAMHKKJGICOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8030138 | |

| Record name | 2,5-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992), Liquid that slowly turns yellow; [Merck Index] Colorless to amber liquid with a sweet odor; [CAMEO] Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

376 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

174 °F (NTP, 1992) | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9737 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.6 mmHg at 77 °F (NTP, 1992), 2.93 [mmHg] | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-13-4 | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8030138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z8884J3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

22.1 °F (NTP, 1992) | |

| Record name | 2,5-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular Mechanisms of 2,5 Hexanedione Induced Cytotoxicity

Protein Adduction and Cross-linking

A key molecular mechanism underlying 2,5-HD cytotoxicity is the covalent modification of proteins through adduction and cross-linking. genecards.orgtesisenred.net This interaction is selective, primarily targeting the epsilon-amino groups of lysine (B10760008) residues within proteins. genecards.orgnih.govguidetopharmacology.orgtesisenred.netdrugbank.comnih.govnih.gov

Reaction with Lysine ε-Amino Groups to Form Pyrrole (B145914) Adducts

2,5-Hexanedione reacts with the nucleophilic epsilon-amino groups of lysine residues in proteins via a selective Paal–Knorr reaction. genecards.orgtesisenred.net This reaction is characteristic of gamma-diketones where the two carbonyl groups are separated by two carbon atoms. tesisenred.net The consequence of this reaction is the conversion of the positively charged lysine amino group into a neutral or hydrophobic pyrrole moiety at the site of adduction. tesisenred.netacs.org

The reaction between 2,5-HD and protein lysine residues results in the formation of 2,5-dimethylpyrrole adducts on the protein structure. genecards.orgnih.govncpsb.org.cntesisenred.netdrugbank.comnih.govnih.govnih.gov The formation of these pyrrole adducts is considered a critical initial step in the mechanism of gamma-diketone neurotoxicity. ncpsb.org.cnguidetopharmacology.orgnih.govnih.govsfari.org Studies comparing various gamma-diketones have indicated a correlation between their neurotoxic potency and their ability to form pyrrole adducts. sfari.org

Following the formation of 2,5-dimethylpyrrole adducts, these modified proteins can undergo further reactions, particularly oxidation. genecards.orgnih.govncpsb.org.cnguidetopharmacology.orgacs.orgnih.govsfari.orgsci-hub.se This oxidative process leads to the formation of covalent protein cross-links, which can occur both within a single protein molecule (intramolecular) or between different protein molecules (intermolecular). genecards.orgnih.govncpsb.org.cnguidetopharmacology.orgacs.orgnih.govsci-hub.se Research suggests that this cross-linking is primarily mediated by pyrrole-to-pyrrole bridging under physiological conditions. ncpsb.org.cnnih.govnih.govsci-hub.se Autoxidative cross-linking is proposed as a crucial secondary event, occurring after the initial pyrrole adduction, and is considered necessary for the full manifestation of neuropathogenesis. ncpsb.org.cnnih.govnih.govsfari.org The mechanisms underlying this autoxidation are pH-dependent and involve free radicals. nih.govsci-hub.se The presence of antioxidants has been shown to inhibit the oxidation of pyrrole adducts and the subsequent cross-linking. genecards.orgnih.govnih.govsci-hub.se

Formation of 2,5-Dimethylpyrrole Adducts

Target Neuroproteins and Their Vulnerability

This compound exhibits a preferential reactivity towards the epsilon amino groups of lysine residues in various proteins, with a significant impact on neuroproteins. genecards.orgnih.govguidetopharmacology.orgtesisenred.net The susceptibility of a protein to adduction by gamma-diketones is influenced by its lysine content. genecards.org The resulting pyrrolation and subsequent oxidative cross-linking of neuroproteins can interfere with essential cellular processes, particularly axonal transport. nih.govncpsb.org.cn Several key neuroproteins have been identified as vulnerable targets of 2,5-HD.

Microtubule-associated proteins (MAPs), which are vital for maintaining microtubule stability and function, including axonal transport, are important targets of 2,5-HD-induced adduction. genecards.orgncpsb.org.cnnih.gov Specific MAPs affected by 2,5-HD include MAP1A, MAP1B heavy chain, MAP2, and tau. ncpsb.org.cn Studies indicate that 2,5-HD can selectively impair the binding of MAPs to microtubules, presumably through the adduction of lysine residues critical for these interactions. ncpsb.org.cnnih.gov Given their fundamental role in cytoskeletal physiology, MAPs are considered relevant targets in the development of gamma-diketone axonopathy. ncpsb.org.cn Research in rats exposed to 2,5-HD has shown reduced levels of MAP-2 in the cerebellum and hippocampus. ebi.ac.uk

The neurofilament triplet proteins (NF-L, NF-M, and NF-H) are major components of the neuronal cytoskeleton and are key targets of 2,5-HD. genecards.orgncpsb.org.cntesisenred.netdrugbank.comnih.govsfari.orgncpsb.org.cnusbio.netelabscience.comabcam.comproteinatlas.orgnih.govproteinatlas.org this compound forms covalent adducts with lysine residues in these neurofilament proteins. ncpsb.org.cnnih.govsfari.org The vulnerability of neurofilament subunits to polymerization induced by gamma-diketones correlates with their lysine content; NF-H and NF-M, possessing higher lysine percentages, form polymers more readily than NF-L. genecards.org Adduction and cross-linking of neurofilaments can lead to pathological changes, including neurofilamentous swellings and accumulation within axons. sfari.orgnih.gov Studies have reported reduced levels of NF-L in various brain regions and decreased expression of NF-M and NF-H following exposure to 2,5-HD. ebi.ac.ukusbio.netabcam.com 2,5-HD intoxication has been linked to the depletion of soluble neurofilament proteins, potentially disrupting the dynamic turnover and maintenance of the cytoskeleton, which can contribute to axon atrophy. elabscience.comproteinatlas.org

Neurofilament Triplet Proteins (NF-L, NF-M, NF-H)

Adducted Lysine Residues within KSP Repeats on C-terminal Regions of NF-M and NF-H

A critical molecular mechanism of 2,5-HD neurotoxicity involves the adduction of lysine residues within the KSP (Lysine-Serine-Proline) repeats located on the C-terminal regions of Neurofilament Medium (NF-M) and Neurofilament Heavy (NF-H) subunit proteins. oup.comnih.gov Neurofilaments are major components of the neuronal cytoskeleton, essential for maintaining axonal caliber and facilitating intracellular transport. uniprot.orgneuromics.com

Studies have shown that 2,5-HD reacts covalently with the epsilon amino group of lysine residues, leading to the formation of 2,5-dimethylpyrrole adducts. mdpi.comoup.comingentaconnect.com In vitro experiments have demonstrated that this adduction is selective, with a significantly higher level of binding observed in NF-H and NF-M compared to Neurofilament Light (NF-L). nih.gov Approximately 70-80% of the binding in NF-H and NF-M is localized to their C-terminal tail domains, which are rich in KSP repeats. nih.gov These regions are crucial for interactions between neurofilament subunits and with other cytoskeletal components. oup.comuniprot.org

The selective adduction of lysine residues within the KSP repeats of NF-M and NF-H is hypothesized to interfere with the normal function and turnover of the axonal cytoskeleton. oup.com This interference can lead to the accumulation of neurofilaments and axonal swelling, a pathological hallmark of 2,5-HD-induced neuropathy. oup.comresearchgate.net While pyrrole formation is considered a necessary step for neurotoxicity, the subsequent oxidation of these pyrrole adducts, potentially leading to protein cross-linking, has also been implicated as a critical mechanistic event. wikipedia.orgingentaconnect.comnih.gov

Data from in vitro adduction studies highlight the preferential modification of NF-H and NF-M tail domains by 2,5-HD:

| Protein/Domain | Specific Activity (mol adduct/mol protein) at 212.5 mM 2,5-HD nih.gov |

| Neurofilament Heavy (NF-H) | ~6.9 nih.gov |

| NF-H Tail Domain | ~70-80% of total NF-H binding nih.gov |

| Neurofilament Medium (NF-M) | ~4.7 nih.gov |

| NF-M Tail Domain | ~70-80% of total NF-M binding nih.gov |

| Neurofilament Light (NF-L) | ~1.3 nih.gov |

| Pooled Rod Domains | Not substantially exceeding 1 nih.gov |

This selective adduction pattern suggests that the KSP repeat-rich C-terminal regions of NF-M and NF-H are particularly vulnerable targets for 2,5-HD, contributing significantly to the disruption of axonal integrity. oup.comnih.gov

Gelsolin

Gelsolin is an actin-binding protein that plays a crucial role in regulating actin filament assembly and disassembly. frontiersin.org It is involved in processes such as cell motility, apoptosis, and maintaining cytoskeletal structure. frontiersin.orgijbs.com Research has identified gelsolin as one of the proteins modified by 2,5-HD exposure. nih.gov

Proteomic analysis of lumbosacral tissue from animals exposed to 2,5-HD revealed that gelsolin is among the proteins markedly modified by the diketone. nih.gov While the precise functional consequences of 2,5-HD-induced modification of gelsolin are still under investigation, alterations to actin dynamics mediated by modified gelsolin could contribute to cytoskeletal dysfunction and cellular injury observed in 2,5-HD toxicity. Gelsolin's role in the extracellular actin scavenging system, which counteracts the procoagulant effects of extracellular actin filaments, suggests that its modification could have broader implications beyond just cytoskeletal regulation within the neuron. frontiersin.org

Protein Disulfide Isomerase

Protein Disulfide Isomerase (PDI) is a multifunctional enzyme primarily located in the endoplasmic reticulum, where it catalyzes the formation, reduction, and isomerization of disulfide bonds in folding proteins. frontiersin.orgwikipedia.org It also exhibits chaperone activity and is involved in redox regulation. frontiersin.org PDI has been identified as a target modified by 2,5-HD. nih.gov

Studies investigating the protein targets of 2,5-HD using proteomic approaches have found PDI to be among the proteins significantly modified following exposure. nih.gov Modification of PDI by 2,5-HD could potentially disrupt its crucial roles in protein folding and maintaining cellular redox homeostasis. frontiersin.orgwikipedia.org Impaired protein folding capacity and increased oxidative stress due to compromised PDI function could contribute to cellular dysfunction and cytotoxicity in 2,5-HD-exposed cells. PDI's involvement in processes like thrombus formation and cancer metastasis highlights its diverse roles, suggesting that its modification by 2,5-HD could have varied cellular impacts. researchgate.net

Glutathione (B108866) S-Transferase

Glutathione S-Transferases (GSTs) are a superfamily of enzymes involved in detoxification by catalyzing the conjugation of glutathione to electrophilic compounds, including various xenobiotics and products of oxidative stress. researchgate.netcambridge.orgresearchgate.net They play a significant role in cellular defense against toxic insults. researchgate.netresearchgate.net GST has been identified as a protein modified by 2,5-HD. nih.gov

Proteomic analysis has shown that Glutathione S-Transferase is among the proteins markedly modified by 2,5-HD exposure. nih.gov Modification or inhibition of GST activity by 2,5-HD could impair the cell's ability to detoxify reactive intermediates and handle oxidative stress. researchgate.netcambridge.orgresearchgate.net This compromised detoxification capacity could exacerbate cellular damage induced by 2,5-HD, contributing to its cytotoxicity. Reduced glutathione levels and lipid peroxidation have been observed in rodent models following 2,5-HD exposure, further supporting the link between 2,5-HD and oxidative stress pathways potentially involving GST.

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (Reduced) Dehydrogenase 1α

Nicotinamide Adenine Dinucleotide (Reduced) Dehydrogenase 1α (NDUFA1), also known as NADH dehydrogenase 1 alpha, is a subunit of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. Complex I is essential for cellular respiration and ATP production. NDUFA1 has been identified as a protein modified by 2,5-HD. nih.gov

Research indicates that NDUFA1 is among the proteins modified by 2,5-HD. nih.gov As a component of Complex I, NDUFA1 is critical for efficient energy metabolism. Modification of NDUFA1 by 2,5-HD could impair the function of Complex I, leading to mitochondrial dysfunction, reduced ATP production, and increased generation of reactive oxygen species. frontiersin.org These effects on mitochondrial function can significantly contribute to cellular energy depletion and oxidative damage, playing a role in 2,5-HD-induced cytotoxicity. Studies have shown changes in the expression of proteins supporting energy metabolism, with those involved in this pathway often showing increased levels following 2,5-HD exposure, potentially as a compensatory mechanism for impaired function. nih.gov

Pyruvate (B1213749) Kinase

Pyruvate Kinase (PK) is a key enzyme in glycolysis, catalyzing the final step of this metabolic pathway, which generates ATP. nih.govresearchgate.net There are several isoforms of pyruvate kinase, including PKM2 and PKR, which play vital roles in cellular energy production. nih.govresearchgate.netguidetopharmacology.org Pyruvate kinase has been identified as a protein modified by 2,5-HD. nih.gov

Fatty Acid Synthase

Fatty Acid Synthase (FASN) is a multi-enzyme protein complex responsible for the de novo synthesis of long-chain saturated fatty acids from acetyl-CoA and malonyl-CoA. frontiersin.orgnih.govehu.es Fatty acid synthesis is essential for membrane formation, protein modification, and energy storage. nih.gov Fatty acid synthase has been identified as a protein modified by 2,5-HD. nih.gov

Research indicates that Fatty Acid Synthase is among the proteins modified by 2,5-HD. nih.gov Modification of FASN by 2,5-HD could impair fatty acid synthesis, potentially affecting membrane integrity, cellular signaling, and other processes dependent on fatty acids. nih.gov Disruption of lipid metabolism can have widespread consequences for cellular health and function, contributing to the cytotoxic effects of 2,5-HD.

Erythrocyte Spectrin (B1175318) Cross-linking

This compound has been shown to modify skeletal proteins in red blood cells (RBCs), both in vitro and in vivo nih.gov. Studies in rats treated with 2,5-HD demonstrated major changes in the electrophoretic pattern of skeletal proteins, including the appearance of high-molecular weight bands and a dose-dependent decrease in spectrin Bands 1 and 2 nih.gov. This indicates the formation of spectrin cross-links nih.gov. Furthermore, 2,5-HD treatment led to a dose-dependent increase in hemoglobin associated with the membrane, suggesting a drug-induced modification of the membrane, possibly involving Band 3 nih.gov. These changes in RBCs treated with 2,5-HD, such as spectrin cross-linking, increased hemoglobin-membrane binding, and increased IgG binding, are characteristic of senescent cells and suggest that 2,5-HD treatment might affect RBC survival nih.gov. Covalent cross-linking of erythrocyte spectrin has been investigated as a potential preneurotoxic marker, reflecting biochemical changes occurring within the axon researchgate.net.

Impact on Protein Structure and Function

The primary mechanism by which 2,5-HD impacts protein structure and function is through the formation of pyrrole adducts with lysine residues, followed by oxidation and cross-linking wikipedia.orgcdc.govresearchgate.net. This covalent modification can disrupt the normal function of targeted proteins wikipedia.org. Lysine-rich neuroproteins are particularly vulnerable to this modification, including microtubule-associated proteins essential for axonal transport mdpi.com. This protein adduction and cross-linking are considered a key mechanism underlying the neurotoxicity of 2,5-HD mdpi.comannualreviews.org. Studies have shown that 2,5-HD induces a proteomic signature characterized by altered expression levels of proteins involved in maintaining axonal integrity, controlling redox and protein-folding mechanisms, and supporting energy metabolism nih.gov. For instance, 2,5-HD treatment in rats significantly increased the number of detectable protein spots with either increased or decreased expression compared to a less potent analog nih.gov.

Disruption of Axonal Transport

A significant consequence of 2,5-HD's effects on proteins is the disruption of axonal transport, a critical process for maintaining neuronal function and integrity.

Impairment of Slow Axonal Transport

This compound impairs slow axonal transport, particularly the transport of neurofilaments mdpi.comcapes.gov.brnih.gov. In a model of hexacarbon neuropathy induced by intrathecal injection of 2,5-HD in rats, a decreased transport velocity of the neurofilament-containing slow component a (SCa) was observed capes.gov.brnih.gov. This contrasts with findings in systemic 2,5-HD intoxication, where the velocity of SCa may increase in proximal axons but decrease distally capes.gov.br. Impaired neurofilament transport is likely responsible for the formation of axonal swellings capes.gov.br. Systemic treatment with 3,4-dimethyl-2,5-hexanedione, a potent analog, significantly reduced the rate of transport of neurofilament proteins (75-90%), while tubulin and other proteins were only modestly retarded mdpi.comnih.gov. Similarly, anterograde neurofilament transport was slowed in the sciatic nerve after systemic treatment with 2,5-HD mdpi.com.

Neurofilament Accumulation and Blockade

The impairment of slow axonal transport leads to the accumulation of neurofilaments within axons, a hallmark of 2,5-HD neurotoxicity nih.govmdpi.comcapes.gov.brscilit.comtandfonline.compopline.org. Chronic exposure to 2,5-HD results in neurofilament-filled swellings in the distal regions of large axons nih.gov. These focal accumulations of neurofilaments often occur proximal to the nodes of Ranvier annualreviews.orgmdpi.comannualreviews.org. The accumulation and blockade of neurofilament transport can occur proximally or distally depending on the potency of the gamma-diketone mdpi.com. Neurofilament protein cross-linking is consistent with a contributing role in the development of axonal swellings nih.gov. Studies have shown that 2,5-HD induces accumulations of neurofilament-immunoreactive material throughout the autonomic nervous system in rats nih.gov. The observed diversity in lesion morphology may suggest heterogeneity in cytoskeletal and/or associated proteins among autonomic neurons nih.gov.

Microtubule Displacement and Reorganization

This compound can also induce changes in the organization of microtubules within axons capes.gov.br. Injection of 2,5-HD into the rat sciatic nerve results in rapid local reorganization of axoplasm, including the central accumulation of microtubules and peripheral relocation and disorientation of neurofilaments mdpi.com. Clustered microtubules, sometimes associated with mitochondria, are frequently observed in the axons of animals treated with 2,5-HD mdpi.comresearchgate.net. This microtubule displacement may precede the formation of neurofilament-filled axonal swellings and could mark sites where anterograde transport of neurofilaments is disrupted mdpi.comresearchgate.net. Microtubule cross-linking side arms are potential targets of lysine-reactive gamma-diketones mdpi.com. While some studies suggest the microtubular apparatus seems less affected compared to microfilaments and intermediate filaments in other cell types nih.gov, alterations in microtubule assembly, including enhanced polymerization of crosslinked tubulin, have been demonstrated after in vitro incubation with 2,5-HD nih.gov. This can lead to altered microtubule assembly kinetics and the formation of more numerous and shorter assembled polymers nih.gov.

Effects on Axon Diameter and Neurofilament Density

Changes in axonal caliber, specifically axon atrophy, are a principal morphological feature of peripheral neuropathy induced by 2,5-HD scilit.comnih.gov. Axon caliber is influenced by the stationary neurofilamentous cytoskeleton nih.gov. While 2,5-HD can lead to neurofilament accumulation and axonal swellings nih.govmdpi.comcapes.gov.brnih.govscilit.comtandfonline.compopline.org, it can also result in a reduction in the density and number of neurofilaments in affected axons over time nih.govosu.edu. Studies in optic axons treated with 2,5-HD showed a reduction in the number of neurofilaments in cross-section, leading to increased space between neighboring neurofilaments osu.edu. This decrease in neurofilament density can contribute to axon atrophy nih.gov. Results from studies investigating the effects of 2,5-HD on stationary and mobile neurofilament pools suggest that intoxication is primarily associated with depletion of soluble neurofilament proteins, which could cause axon atrophy through disruption of cytoskeletal turnover and maintenance nih.gov.

Table 1: Summary of this compound's Impact on Cytoskeletal Components

| Cytoskeletal Component | Observed Effect(s) | Key Mechanism(s) |

| Erythrocyte Spectrin | Cross-linking, decreased Bands 1 and 2, increased Hb-membrane binding | Protein modification and cross-linking |

| Neurofilaments | Accumulation, swelling, impaired slow transport, decreased soluble pool, altered density | Protein cross-linking, disruption of axonal transport |

| Microtubules | Displacement, central accumulation, altered assembly kinetics, crosslinked tubulin | Protein modification and cross-linking |

Table 2: Impact of this compound on Axonal Transport

| Transport Component | Observed Effect(s) | Consequence(s) |

| Slow Axonal Transport (SCa) | Decreased velocity (especially neurofilaments) | Neurofilament accumulation, axonal swellings |

| Fast Axonal Transport | Generally unaffected in some studies, but potential blockade associated with swellings | Disrupted delivery of essential cellular components |

Induction of Neuronal Apoptosis

2,5-HD has been shown to induce apoptosis in various neural cell models, including rat spinal cord neurons, VSC4.1 cells, and PC12 cells. nih.govjst.go.jpresearchgate.net The mechanisms underlying this apoptotic effect involve the modulation of several key signaling pathways and the disruption of cellular homeostasis.

Activation of Pro-Nerve Growth Factor (proNGF)/p75 Neurotrophin Receptor (p75NTR) Pathway

Studies indicate that the proNGF/p75NTR signaling pathway plays a role in 2,5-HD-induced neuronal apoptosis. 2,5-HD exposure has been shown to up-regulate the levels of both proNGF and p75NTR. nih.govresearchgate.net The binding of proNGF to p75NTR can activate apoptotic signaling cascades in neurons. nih.govtandfonline.com This pathway is considered involved in 2,5-HD-induced neuronal apoptosis. nih.govresearchgate.netportlandpress.com

Role of c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal Kinase (JNK) pathway is another critical mediator of 2,5-HD-induced apoptosis. 2,5-HD treatment leads to the activation of JNK and its downstream target, c-Jun. nih.govresearchgate.net Activation of the JNK pathway is associated with increased apoptosis in various cell types, and evidence suggests its involvement in the apoptotic effects of 2,5-HD on neurons. nih.govresearchgate.netnih.gov

Disruption of Bcl-2/Bax Balance

The balance between anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. 2,5-HD exposure disrupts this balance by downregulating the expression of Bcl-2 and upregulating the expression of Bax. jst.go.jpresearchgate.netnih.govjohas.go.jpmdpi.com This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. jst.go.jpresearchgate.netjohas.go.jp Studies in rat bone marrow mesenchymal stem cells (BMSCs) and human ovarian granulosa cells have demonstrated a dose-dependent increase in the Bax/Bcl-2 ratio following 2,5-HD treatment. johas.go.jpmdpi.com

Table 1: Effect of this compound on Bax and Bcl-2 Expression

| Cell Type | 2,5-HD Concentration | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Source |

| Rat BMSCs | 10 mM | Increased | Decreased | Increased | johas.go.jp |

| Rat BMSCs | 20 mM | Increased | Decreased | Increased | johas.go.jp |

| Rat BMSCs | 40 mM | Increased | Decreased | Increased | johas.go.jp |

| Human Ovarian Granulosa Cells | Increasing concentrations | Increased (dose-dependent) | Decreased (with increasing concentration) | Increased | mdpi.com |

| PC12 cells | Not specified | Disturbed | Disturbed | Increased | jst.go.jpresearchgate.net |

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction and the generation of oxidative stress are significant contributors to 2,5-HD-induced cytotoxicity and apoptosis. jst.go.jpresearchgate.netontosight.ainih.govjohas.go.jp

Pyrrole Adduct Accumulation in Mitochondria

A key mechanism of 2,5-HD toxicity involves its metabolism and subsequent reaction with cellular proteins. 2,5-HD can react with lysine residues in proteins to form pyrrole adducts. jst.go.jpmdpi.com These pyrrole adducts can accumulate in various tissues, including the liver and nervous system. mdpi.com While the direct accumulation specifically within mitochondria is a focus of research, pyrrole adducts are known to mediate mitochondrial dysfunction. nih.gov The formation of these adducts and their subsequent oxidation are considered necessary steps in the development of γ-diketone neuropathy. acs.org

Generation of Reactive Oxygen Species (ROS)

2,5-HD exposure leads to an increase in the production of reactive oxygen species (ROS). jst.go.jpresearchgate.netnih.govjohas.go.jpnih.govnih.gov This increased ROS generation contributes to oxidative stress, an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants. nih.govjohas.go.jp Oxidative stress is known to play a critical role in mediating the toxicity associated with 2,5-HD and can trigger apoptotic signaling mechanisms. jst.go.jpresearchgate.netnih.govjohas.go.jp Studies have shown that 2,5-HD can reduce levels of antioxidants like glutathione (GSH) and affect the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), further exacerbating oxidative stress. jst.go.jpresearchgate.netnih.govjohas.go.jp

Table 2: Effect of this compound on Oxidative Stress Markers

| Cell Type | 2,5-HD Exposure | ROS Level | SOD Activity | CAT Activity | Source |

| PC12 cells | Exposed to HD | Increased | Declined | Declined | jst.go.jpresearchgate.netnih.govjohas.go.jp |

| Murine Neural Progenitor Cells | 500 nM - 50 µM | Increased (dose-dependent) | Not specified | Not specified | nih.gov |

Activation of SARM1-Dependent Axon Degeneration

Axon degeneration is a critical pathological feature of 2,5-HD-induced neuropathy cdc.govnih.gov. Recent research highlights the involvement of Sterile alpha and Toll/interleukin 1 receptor motif-containing protein 1 (SARM1) as a central mediator in this process nih.govresearchgate.net. SARM1 is an enzyme with intrinsic NADase activity, meaning it degrades nicotinamide adenine dinucleotide (NAD+), a molecule vital for cellular energy metabolism and survival frontiersin.orgfrontiersin.orgbiorxiv.org.

Studies suggest that 2,5-HD-induced axon degeneration involves the formation of pyrrole adducts (PAs) through the reaction of 2,5-HD with lysine residues on proteins wikipedia.orgtouchneurology.commdpi.comnih.gov. These PAs are implicated in leading to mitochondrial dysfunction, which in turn appears to activate SARM1 nih.govresearchgate.net. The activation of SARM1 results in the depletion of axonal NAD+, driving a metabolic catastrophe that culminates in axon destruction frontiersin.orgfrontiersin.orgbiorxiv.org. Research using Sarm1 knockout mice has demonstrated that the absence of SARM1 attenuates motor dysfunction and rescues neuron loss following 2,5-HD exposure, indicating a crucial role for SARM1-mediated axonal degeneration in the neurotoxicity of 2,5-HD nih.gov.

Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis, a form of programmed cell death, in various cell types, including neurons and neural progenitor cells nih.govnih.govplos.orgspandidos-publications.comnih.govmdpi.comnih.gov. A primary mechanism underlying this apoptosis is the activation of the mitochondria-dependent (intrinsic) apoptotic pathway nih.govspandidos-publications.comnih.govnih.govjohas.go.jp.

This pathway is characterized by several key events. Exposure to 2,5-HD leads to an imbalance in the expression of pro-apoptotic and anti-apoptotic proteins, notably increasing the ratio of Bax to Bcl-2 nih.govspandidos-publications.comnih.govjohas.go.jpresearchgate.net. This altered ratio promotes the disruption of mitochondrial membrane potential (MMP) nih.govnih.govjohas.go.jp. The loss of MMP facilitates the release of cytochrome c from the mitochondria into the cytosol nih.govnih.govjohas.go.jp. Cytosolic cytochrome c then triggers the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis nih.govspandidos-publications.comnih.govjohas.go.jpresearchgate.net.

Research indicates that 2,5-HD can also influence upstream signaling pathways that converge on mitochondrial apoptosis. For instance, 2,5-HD has been shown to downregulate nerve growth factor (NGF) expression and inhibit the PI3K/Akt signaling pathway plos.orgnih.govportlandpress.com. The PI3K/Akt pathway is known to play a role in cell survival, and its inhibition can promote apoptosis plos.orgnih.gov. Specifically, inhibition of Akt phosphorylation can lead to decreased phosphorylation of Bad, a pro-apoptotic protein. Phosphorylated Bad typically binds to 14-3-3 protein, releasing anti-apoptotic proteins like Bcl-xL. When Bad is dephosphorylated, it can dimerize with Bcl-xL, preventing Bcl-xL from inhibiting Bax translocation to the mitochondria, thus promoting apoptosis plos.orgnih.govportlandpress.com. Studies have demonstrated that NGF supplementation can reverse the decrease in Akt and Bad phosphorylation and attenuate 2,5-HD-induced neuronal apoptosis plos.orgnih.govportlandpress.comsci-hub.se.

The following table summarizes some findings related to 2,5-HD induced apoptosis:

| Cell Type | 2,5-HD Concentration | Observed Effect | Key Molecular Events | Source |

| Rat sciatic nerve (in vivo) | 100, 200, 400 mg/kg | Increased neuronal apoptosis index | Downregulation of NGF, inhibited Akt/Bad phosphorylation, increased Bad/Bcl-xL dimerization, cytochrome c release, caspase-3 activation | portlandpress.com |

| VSC4.1 cells (in vitro) | 5.0, 10.0 mM | Decreased NGF expression, inhibited Akt/Bad phosphorylation, apoptosis | Similar to in vivo findings, reversed by NGF supplementation plos.orgnih.govportlandpress.com | plos.orgnih.govportlandpress.com |

| Rat bone marrow MSCs (in vitro) | 10, 20, 40 mM | Decreased viability, increased apoptosis, increased caspase-3 activity | Downregulated Bcl-2, upregulated Bax, increased Bax/Bcl-2 ratio, MMP disruption, cytochrome c release, inhibited Akt/Bad phosphorylation | nih.govnih.govnih.gov |

| PC12 cells (in vitro) | Not specified | Decreased viability, increased apoptosis | Disturbance of Bax and Bcl-2 expression, loss of MMP, release of mitochondrial cytochrome c, caspase-3 activation, increased ROS | johas.go.jp |

| Human ovarian granulosa cells | Micromolar concentrations | Increased apoptosis | Decreased BCL-2, increased BAX and active CASPASE-3 | researchgate.net |

Alteration of Protein Phosphorylation

Beyond direct protein adduction and cross-linking, 2,5-HD also impacts cellular function by altering protein phosphorylation, particularly of cytoskeletal proteins crucial for maintaining axonal integrity and transport cdc.govmdpi.comnih.gov.

Decreased Phosphorylation of Neurofilament Proteins

Neurofilaments (NFs) are major components of the neuronal cytoskeleton and their phosphorylation state plays a significant role in regulating their assembly, stability, and axonal transport, which in turn influences axon caliber cdc.govtouchneurology.comdoi.org. Studies have indicated that 2,5-HD exposure can lead to decreased phosphorylation of neurofilament proteins, specifically NF-M and NF-H subunits cdc.govnih.gov. This reduced phosphorylation is thought to interfere with the normal association of neurofilaments with the cytoskeletal polymer or cause premature dissociation of assembled neurofilaments cdc.gov. The resulting accumulation of hypophosphorylated neurofilaments, particularly in distal axons, is a hallmark of 2,5-HD neuropathy and contributes to axonal swelling and impaired axonal transport cdc.govtouchneurology.commdpi.comnih.gov. Radioimmunoassays of phosphorylated and non-phosphorylated neurofilament epitopes have provided evidence for this decrease in phosphorylation in vivo nih.gov.

Impact on Neurogenesis

Neurogenesis, the process by which new neurons are generated, is crucial for brain development and plasticity. This compound has been shown to exert detrimental effects on this process, specifically by impacting neural progenitor cells.

Suppression of Neural Progenitor Cell (NPC) Proliferation and Viability

Here is a summary of the effect of 2,5-HD on NPC proliferation and viability:

| Cell Type | 2,5-HD Concentration | Observed Effect on Proliferation and Viability | Possible Mechanism Involved | Source |

| Murine NPCs (in vitro) | 500 nM - 50 µM | Dose-dependent suppression of proliferation and viability | Increased Reactive Oxygen Species (ROS) production | mdpi.comnih.gov |

| Hippocampal NPCs (mice) | 10 or 50 mg/kg (2 weeks) | Inhibition of proliferation | Not explicitly stated in snippet, but in vitro suggests ROS | nih.gov |

| Rat bone marrow MSCs | 10, 20, 40 mM | Concentration-dependent decrease in viability and increased apoptosis | Mitochondria-dependent apoptosis via Akt/Bad pathway inhibition | nih.gov |

Impairment of Hippocampal Neurogenesis

Research indicates that this compound can impair hippocampal neurogenesis. Studies in young adult mice treated with 2,5-HD (10 or 50 mg/kg for 2 weeks) showed inhibited proliferation of hippocampal neurons and neural progenitor cells (NPCs) in the dentate gyrus, as measured by BrdU incorporation. nih.govkoreamed.org In vitro studies using murine neural progenitor cells demonstrated that 2,5-HD (at concentrations ranging from 500 nM to approximately 50 µM) suppressed NPC proliferation and cell viability in a dose-dependent manner. nih.gov This impairment of hippocampal neurogenesis by 2,5-HD may be linked to its capacity to induce an increased generation of reactive oxygen species (ROS). nih.gov

Data on 2,5-HD's effect on NPC proliferation and viability:

| This compound Concentration | NPC Proliferation | Cell Viability |

| 500 nM - ~50 µM | Suppressed | Decreased |

| 10 mg/kg (in mice) | Inhibited | Not specified |

| 50 mg/kg (in mice) | Inhibited | Not specified |

Elevated Microglial Activation in Hippocampus

Elevated microglial activation has been observed in the hippocampus following this compound exposure. Studies in mice treated with 2,5-HD (10 or 50 mg/kg for 2 weeks) showed increased microglial activation in the hippocampal CA3 region and lateral ventricles. nih.govresearchgate.net Microglial activation, mediated by the innate immune cells in the brain, plays a crucial role in neurodegeneration. tandfonline.comnih.gov Research suggests that 2,5-HD can induce microglial activation through pathways involving NADPH oxidase. nih.govcornell.edu Inhibition of microglial activation has shown neuroprotective effects in various neurotoxicity models, including those involving this compound. tandfonline.com

Interaction with Glutamate-Nitric Oxide-cGMP Pathway

Chronic exposure to this compound has been shown to impair the glutamate-nitric oxide-cyclic GMP (cGMP) pathway. This impairment has been observed in both primary cultures of cerebellar neurons and in the cerebellum of rats in vivo. researchgate.netresearchgate.net Studies have demonstrated that chronic exposure of cultured cerebellar neurons to 2,5-HD (200 µM) reduced NMDA-induced cGMP formation by approximately 50%. researchgate.net Furthermore, the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) was reduced by 46%. researchgate.net In the cerebellum of rats exposed to 2,5-HD, the content of neuronal nitric oxide synthase (nNOS) and soluble guanylate cyclase (sGC) was reduced by 25% and 21%, respectively. researchgate.net These findings suggest that 2,5-HD affects the glutamate-nitric oxide-cGMP pathway at multiple steps, which may contribute to its neurotoxic effects. researchgate.net

Data on 2,5-HD's effect on the Glutamate-Nitric Oxide-cGMP Pathway:

| System | This compound Exposure | Effect on NMDA-induced cGMP formation | Effect on NO activation of sGC | Effect on nNOS content (in vivo) | Effect on sGC content (in vivo) |

| Cultured Cerebellar Neurons | Chronic (200 µM) | Reduced by ~50% | Reduced by 46% | Not applicable | Not applicable |

| Rat Cerebellum (in vivo) | Chronic | Not specified | Not specified | Reduced by 25% | Reduced by 21% |

Pathophysiological Manifestations and Neuropathology

Central-Peripheral Distal Axonopathy

The primary neuropathological manifestation of 2,5-hexanedione exposure is a central-peripheral distal axonopathy mdpi.comresearchgate.netnih.govusu.eduportlandpress.com. This condition affects the axons in both the central and peripheral nervous systems, with the damage initiating in the most distal regions and progressing towards the neuronal cell body wikipedia.orgnih.gov. The distal ends of elongate sensory and motor axons are initially affected, leading to nerve fiber degeneration researchgate.net. Comparable changes also occur in the long tracts of the spinal cord wikipedia.orgmdpi.comnih.gov.

Axonal Degeneration and Swellings

A hallmark of this compound neurotoxicity is the presence of axonal degeneration and characteristic swellings cdc.govmdpi.comnih.gov.

Distal Retrograde Degeneration

This compound induces distal retrograde degeneration, a process where the axon degenerates from the periphery back towards the cell body wikipedia.orgmdpi.comepa.gov. This "dying-back" phenomenon is a prominent feature of the neuropathy nih.gov. Studies in rats treated with this compound show nerve fiber degeneration in distal regions, such as the tibial nerve and its branches, with fewer changes observed in more proximal areas mdpi.com.

Focal Neurofilament Accumulation

Focal accumulations of neurofilaments are a striking feature of this compound-induced neuropathy mdpi.comjneurosci.orgresearchgate.net. These accumulations lead to giant axonal swellings, particularly in the distal regions of large axons cdc.govjneurosci.orgresearchgate.net. The reaction of this compound with amino groups of proteins, including neuroproteins, to form pyrrolated products is central to this process wikipedia.orgmdpi.comresearchgate.netresearchgate.net. These pyrrolated proteins can undergo oxidation and cross-linking, which is thought to interfere with the axonal transport of materials, including neurofilaments, from the neuronal cell body to the axon terminals wikipedia.orgmdpi.comresearchgate.net. This disruption in transport contributes to the accumulation of neurofilaments and the formation of axonal swellings scilit.comtandfonline.com. While axonal swellings are a notable feature, some studies suggest that axonal atrophy might be the most significant component of this compound-induced neuropathy cdc.gov.

Localized Demyelination and Remyelination

Localized demyelination and subsequent remyelination can occur in nerve fibers affected by this compound mdpi.comresearchgate.net. The axonal swellings, particularly those filled with neurofilaments, can displace myelin sheaths, leading to localized demyelination mdpi.com. Following demyelination, remyelination may occur as a regenerative response mdpi.com. Studies in experimental models have shown that this compound can affect the process of remyelination, potentially prolonging the pro-myelin stage and suppressing remyelination in the peripheral nervous system oup.comnih.gov.

Clinical Picture in Experimental Models

Experimental models, such as studies in rats and cats, have been instrumental in understanding the clinical manifestations of this compound neurotoxicity, which closely reproduce the human condition mdpi.com.

Insidious Onset and Symmetrical Hindlimb Weakness

In experimental models, the onset of clinical signs following this compound exposure is typically insidious mdpi.com. A characteristic feature is the development of symmetrical weakness, particularly in the hindlimbs cdc.govmdpi.com. As intoxication progresses, animals may exhibit progressive gait abnormalities, including unsteady gait, tip-toe walking, foot splay, and dragging of the hindlimbs, eventually leading to an inability to rear plos.org. This hindlimb weakness is a consistent finding in rats treated with this compound plos.orgnih.gov.

Data from experimental studies can illustrate the progression of gait abnormalities in a dose-dependent manner. For example, a study in rats showed increasing gait scores with higher doses of this compound over several weeks plos.org.

Table 1: Changes in Gait Score in Rats Treated with this compound plos.org

| Dose (mg/kg) | Week 0 (Baseline) | Week 2 | Week 4 | Week 5 |

| Control | Normal Gait | Normal Gait | Normal Gait | Normal Gait |

| 100 | Normal Gait | Slight Ataxia/Tip-toe walking (Score ~1.84) | ||

| 200 | Normal Gait | Similar but less severe signs (Score ~2.80) | ||

| 400 | Normal Gait | Slight Gait Abnormality (Score ~1.71) | Moderate Hindlimb Weakness (Foot splay, moderate limbspread) | Severely Abnormal Gait (Foot splay, dragging hindlimbs, inability to rear) (Score ~3.75) |

Note: This table is an interpretation of the descriptive data provided in the source and approximates gait scores based on the descriptions. The original source provides mean gait scores and statistical significance plos.org.

Cerebellar Peduncles

Age-Related Axonopathy and this compound

Age-related axonopathy, characterized by axonal swelling and distal retrograde degeneration, particularly in tracts such as the gracile tract, shares certain neuropathological features with distal symmetrical sensory-motor axonal neuropathies induced by toxic states that elevate endogenous concentrations of this compound (2,5-HD) researchgate.netmdpi.com. While the precise etiology of age-associated neuropathological changes remains under investigation, research has explored the potential involvement of endogenous neurotoxic metabolites like 2,5-HD mdpi.com.

Studies in very old rats have revealed an age-associated axonopathy mirroring aspects of gamma-diketone-induced damage mdpi.com. The mechanism underlying 2,5-HD neurotoxicity involves its reaction with amino groups of proteins, including neuroproteins, to form pyrrole (B145914) adducts researchgate.netmdpi.comresearchgate.net. These pyrrolated proteins can undergo oxidation and cross-linking, disrupting axonal transport and leading to the accumulation of neurofilaments and subsequent axonal degeneration researchgate.netmdpi.comresearchgate.netontosight.aiwikipedia.orgtandfonline.com. Key targets of this adduction include the epsilon amino groups of lysine (B10760008) residues in proteins, with neurofilament proteins and microtubule-associated proteins (MAPs) being particularly vulnerable mdpi.comcdc.govnih.gov.

Interestingly, age-related changes have been noted in the levels of 2,5-HD and its associated pyrroles in acidified human urine mdpi.com. Specifically, studies have reported a decrease in 2,5-HD levels and an increase in associated pyrroles with age mdpi.com. This observation potentially suggests an age-dependent increase in the binding of 2,5-HD to target proteins, including those crucial for maintaining axonal integrity mdpi.com.

Further supporting a link between endogenous protein adduction and age-related nerve damage is the observation that conditions like type-II diabetic neuropathy and uremic neuropathy, which share some clinical and neuropathological features with the sub-clinical nerve damage associated with old age, may also be linked by metabolites that adduct and cross-link neuroproteins mdpi.com. Elevated concentrations of gamma-diketone pyrroles have been found in the urine of individuals with diabetes mellitus, suggesting a shared pathway involving protein adduction bmj.com.

Experimental studies using animal models have provided detailed insights into 2,5-HD-induced axonopathy, which may offer parallels to age-related processes. For instance, studies in rats have demonstrated that exposure to 2,5-HD leads to the formation of pyrrole adducts in various tissues, including the sciatic nerve, with levels correlating with the onset of neuropathy mdpi.comnih.govingentaconnect.com.

Comparative studies examining the neurotoxic and pyrrole-forming potentials of 2,5-HD and its derivatives have highlighted the critical role of pyrrole formation and subsequent cross-linking in the observed neurotoxicity nih.govingentaconnect.comacs.org.

Data from animal studies illustrate the impact of 2,5-HD exposure on neuroprotein adduction and neurological function:

Table 3.5.1: Pyrrole Adduct Levels and Hindlimb Weakness in Rats Treated with this compound or Perdeuterio-2,5-Hexanedione

| Treatment Group (Dose, Duration) | Serum Pyrrole Adducts (Relative to 2,5-HD group) | Axonal Cytoskeletal Protein Pyrrole Adducts (Relative to 2,5-HD group) | Mean Hindlimb Weakness Score (0-5 scale) |

| 2,5-HD (3.5 mmol/kg/day, 17 days) | 1.0 | 1.0 | 3.5 |

| Perdeuterio-2,5-HD (3.5 mmol/kg/day, 17 days) | Approximately 0.33 | Approximately 0.33 | 1.4 |

| 2,5-HD (2.5 mmol/kg/day, 38 days) | Not specified in source | Not specified in source | Moderate to severe paralysis |

| Perdeuterio-2,5-HD (2.5 mmol/kg/day, 38 days) | Not specified in source | Not specified in source | Mild effects |

Note: Data derived from a study comparing 2,5-HD and perdeuterio-2,5-HD in rats nih.govingentaconnect.com. Relative pyrrole adduct levels are approximate based on study findings.

This data suggests a correlation between the level of pyrrole adduct formation and the severity of neurotoxic effects, supporting the hypothesis that protein adduction is a key event in the pathogenesis of gamma-diketone neuropathy, which may have implications for understanding age-related axonal vulnerability nih.govingentaconnect.com.

Further research on the specific protein targets and the long-term consequences of endogenous 2,5-HD exposure and protein adduction may provide greater clarity on its potential contribution to the development and progression of age-related axonopathy mdpi.com.

Research Methodologies and Models

In Vivo Animal Models

Animal models are crucial for understanding the systemic effects of 2,5-hexanedione, including its absorption, distribution, metabolism, excretion, and the progression of induced pathologies within a complex biological system.

Rodent Models (Rats, Mice)

Rodents, particularly Sprague-Dawley and Wistar rats, are widely used in studies investigating the neurotoxic effects of this compound. These models have been instrumental in characterizing the impact of the compound on both the peripheral nervous system (PNS) and the central nervous system (CNS) wikipedia.orgfishersci.cawikipedia.orgwho.intnih.govportlandpress.comjst.go.jpcdc.govspandidos-publications.comnih.govplos.orgplos.orgcore.ac.uknih.gov. Studies in rats have provided detailed findings on nerve fiber degeneration, swelling, and the accumulation of neurofilaments, which are hallmarks of this compound-induced axonopathy portlandpress.comspandidos-publications.comnih.govcore.ac.uk. Research in rats has also explored the correlation between this compound levels and pyrrole (B145914) adducts in tissues nih.gov. Female Sprague-Dawley rats have been used to study the neurotoxicity of this compound nih.gov. Male Wistar rats were used to study the effect on the peripheral nervous system wikipedia.orgplos.org.

Avian Models (Japanese Quail, Neurofilament-Deficient Quail)

Avian models, specifically Japanese quail, have also been utilized to study the neurotoxic effects of this compound, with a particular focus on its impact on neurofilaments. Neurofilament-deficient Japanese quail provide a valuable model for dissecting the specific role of neurofilaments in the neurotoxic process induced by this compound.

Administration Routes (Subcutaneous, Oral, Intraperitoneal, Intrathecal, Inhalation)

Various routes of administration are employed in animal studies to simulate potential exposure scenarios and investigate the resulting toxicokinetics and toxicodynamics of this compound. Common routes include subcutaneous administration in Wistar and Sprague-Dawley rats wikipedia.orgportlandpress.complos.orgplos.orgnih.gov and oral administration in Sprague-Dawley rats and Japanese quail fishersci.cawikipedia.org. Intraperitoneal administration has also been used in Sprague-Dawley rats nih.govportlandpress.complos.org. Studies have investigated the effects of this compound administered via drinking water or osmotic minipumps in cats to study muscle spindle sensitivity.

Table 1: Summary of Animal Models and Administration Routes

| Animal Model | Administration Route(s) Found in Results | Relevant Findings Mentioned in Results |

| Sprague-Dawley Rat | Subcutaneous, Oral, Intraperitoneal | CNS and PNS effects, nerve fiber degeneration/swelling, neurofilaments |

| Wistar Rat | Subcutaneous, Oral | Peripheral nervous system effects, correlation with pyrrole adducts |

| Japanese Quail | Oral | Neurofilament effects |

| Neurofilament-Deficient Japanese Quail | Oral | Role of neurofilaments in neurotoxicity |

| Cat | Drinking water, Osmotic minipumps | Muscle spindle position sensitivity |

In Vitro Cell Culture Models

In vitro cell culture models allow for the investigation of the direct effects of this compound on specific cell types, providing insights into cellular mechanisms of toxicity without the complexities of a whole organism.

Neural Progenitor Cells (NPC)

Neural progenitor cells (NPCs) have been utilized as an in vitro model to study the effects of this compound. These studies contribute to understanding the potential impact of the compound on neural development and regeneration.

Primary Neuronal Cultures

Primary neuronal cultures are another important in vitro model used to investigate the direct neurotoxic effects of this compound. These cultures allow for detailed examination of cellular responses, such as apoptosis and alterations in signaling pathways, induced by the compound portlandpress.complos.org. Studies using primary neuronal cultures have explored mechanisms like the involvement of the proNGF/p75NTR and JNK pathways in this compound-induced neuronal apoptosis portlandpress.complos.org. Pheochromocytoma cells (PC12 cells), a cell line often used as a model for neurons, have also been used to study the proapoptotic effects of this compound via oxidative injury spandidos-publications.com.

Table 2: Summary of In Vitro Cell Culture Models

| Cell Culture Model | Relevant Findings Mentioned in Results |

| Neural Progenitor Cells | Effects of this compound |

| Primary Neuronal Cultures | Direct neurotoxic effects, apoptosis, signaling pathways (proNGF/p75NTR, JNK) |

| PC12 Cells | Proapoptotic effects via oxidative injury |

PC12 Cells

PC12 cells, a cell line derived from a rat pheochromocytoma, are utilized in research as a model system to investigate the neurotoxic effects of compounds like this compound (2,5-HD). These cells exhibit characteristics of sympathetic neurons and can be differentiated into a more mature neuronal phenotype upon exposure to nerve growth factor (NGF).

VSC4.1 Cells

VSC4.1 cells are another cell line employed in the study of this compound's effects, particularly concerning neurotoxicity. Research using VSC4.1 cells has demonstrated that 2,5-HD exposure can lead to a significant decrease in nerve growth factor (NGF) expression in a dose-dependent manner. For instance, in one study, VSC4.1 cells treated with 5.0 and 10.0 mM 2,5-HD showed significantly reduced NGF expression compared to control groups. plos.orgnih.govresearchgate.net Furthermore, studies involving VSC4.1 cells suggest that 2,5-HD may induce apoptosis by downregulating NGF expression and subsequently inhibiting the PI3K/Akt signaling pathway. plos.orgnih.gov Supplementation with NGF was found to repress induced apoptosis and increase levels of phosphorylated Akt (p-Akt) and phosphorylated Bad (p-Bad) in 2,5-HD treated VSC4.1 cells. plos.orgnih.gov This effect could be counteracted by the PI3K kinase inhibitor LY294002. plos.orgnih.gov

| Cell Line | Treatment | Observed Effect on NGF Expression | Related Signaling Pathway |

|---|---|---|---|

| VSC4.1 Cells | 5.0 mM 2,5-HD | Significantly decreased | PI3K/Akt signaling pathway |

| VSC4.1 Cells | 10.0 mM 2,5-HD | Significantly decreased | |

| VSC4.1 Cells | 10 mM 2,5-HD + NGF supplement | Increased (compared to 2,5-HD alone) | PI3K/Akt signaling pathway |

Analytical Techniques for this compound and Metabolites

The determination of this compound (2,5-HD) and its metabolites in biological samples is crucial for assessing exposure and understanding its toxicokinetics. Various analytical techniques are employed for this purpose, each with its own advantages and applications.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a widely used technique for the quantification of this compound in biological matrices, particularly urine. scielo.broup.comscielo.br GC-MS is often utilized for the determination of free 2,5-HD urinary concentration. mdpi.com Sample preparation is typically required prior to GC analysis and can involve procedures like liquid-liquid extraction or solid-phase extraction. oup.commdpi.comresearchgate.net For instance, one method for determining free 2,5-HD in urine by GC-MS involved extracting the analyte using diatomaceous earth columns and dichloromethane (B109758) as a solvent after the addition of an internal standard like cyclohexanone. mdpi.com The GC oven temperature program and MS parameters are optimized for the separation and detection of 2,5-HD. mdpi.com

GC-FID has also been successfully applied for the analysis of 2,5-HD in urine samples. researchgate.net A method using HS-SPME coupled with GC-FID demonstrated linearity in the range of 0.075 to 20.0 mg/L, with a detection limit of 0.025 mg/L for 2,5-HD in urine. oup.comresearchgate.net This method was applied to analyze urine samples from workers exposed to n-hexane. oup.comresearchgate.net Another GC-FID method for 2,5-HD determination in urine involved treating the urine specimen with n-butylamine to yield n-butyl 2,5-dimethyl pyrrole, which was then extracted and analyzed. nih.gov This method reported a minimum detectable quantity of 1 mg/L urine with a coefficient of variation less than 6%. nih.gov Recovery of 2,5-HD added to urine at a level of 10 mg/L was found to be 78.9%. nih.gov

GC-MS and GC-FID are considered the most widely used techniques for quantifying 2,5-HD in urine. scielo.brscielo.br While GC-FID is a common detection method, GC-MS offers higher specificity due to its ability to identify compounds based on their mass fragmentation patterns. analytice.com

| Technique | Detection Method | Matrix | Linearity Range | Detection Limit | Sample Preparation |

|---|---|---|---|---|---|

| GC | FID | Urine | 0.075 - 20.0 mg/L (with HS-SPME) oup.comresearchgate.net | 0.025 mg/L (with HS-SPME) oup.comresearchgate.net | HS-SPME oup.comresearchgate.net |

| GC | FID | Urine | Not specified (linearity between 0.1 and 30.0 mg/L reported for a modified method) scielo.br | 1 mg/L (minimum detectable quantity) nih.gov | Derivatization with n-butylamine, Extraction nih.gov |

| GC | MS | Urine | Not specified (linearity between 0.1 and 30.0 mg/L reported for a modified method) scielo.br | Not specified (0.05 mg/L LOD reported for a modified method) scielo.br | Extraction (e.g., diatomaceous earth columns with dichloromethane) mdpi.com |

| GC | MS | Urine | Not specified | ~20 ng/mL (with microwave-assisted derivatization) nih.gov | Microwave-assisted derivatization, Extraction nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is another analytical technique used for the determination of this compound and its metabolites. scielo.brscielo.br HPLC with fluorescence detection has been employed for the sensitive determination of free and total urinary 2,5-HD after derivatization with dansylhydrazine. libretexts.orgnih.gov This method involves purification of urine samples using a C18 cartridge followed by derivatization. libretexts.orgnih.gov The resulting fluorescent adducts are then separated on a reversed-phase column. nih.gov The detection limit for 2,5-HD using this method was reported as 5 µg/L in urine without hydrolysis and approximately 12 µg/L in hydrolyzed samples. nih.gov Mean recoveries of 2,5-HD and the internal standard (1,3-diacetyl benzene) were reported as 92.0% and 94.0%, respectively. nih.gov

HPLC with UV detection has also been used for 2,5-HD analysis, often after derivatization to enhance detectability. libretexts.org

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique that can be coupled with GC for the analysis of volatile and semi-volatile compounds like this compound. oup.comresearchgate.netbrieflands.com This technique involves exposing a coated fiber to the headspace above a sample matrix, allowing volatile analytes to adsorb onto the fiber. oup.combrieflands.com HS-SPME offers advantages such as being simple, cost-effective, and solvent-free compared to traditional extraction methods. oup.combrieflands.com It is particularly useful for extracting volatile analytes directly from complex matrices like urine, while protecting the fiber coating from non-volatile interferences. oup.com

Optimization of parameters such as fiber coating, sample volume, adsorption and heating time, salt addition, and extraction temperature is crucial for effective HS-SPME of 2,5-HD. oup.comresearchgate.net A method utilizing HS-SPME coupled with GC-FID for urinary 2,5-HD analysis showed a linearity range of 0.075 to 20.0 mg/L and a detection limit of 0.025 mg/L. oup.comresearchgate.net

Immunoassays (e.g., Radioimmunoassays for Phosphorylated Epitopes)